molecular formula C8H20Cl2N2OS B2687771 Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride CAS No. 2137749-43-8

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride

Cat. No.: B2687771
CAS No.: 2137749-43-8
M. Wt: 263.22
InChI Key: IEEQEOSDZURLAV-UHFFFAOYSA-N
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Description

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride is a synthetic compound with a complex structure, often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of a piperidine derivative. This is usually achieved by reacting piperidine with formaldehyde and a suitable amine under controlled conditions.

    Sulfur Incorporation: The next step involves the introduction of a sulfur atom into the molecule. This can be done using sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

    Dimethylation: The final step involves the dimethylation of the compound, which is typically achieved using dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols and Sulfides: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these processes.

Comparison with Similar Compounds

Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Dimethyl Sulfoxide (DMSO): Unlike DMSO, which is primarily used as a solvent, this compound has specific biological activities.

    Piperidine Derivatives: Compared to other piperidine derivatives, this compound has a unique sulfur-containing moiety that imparts distinct chemical properties.

List of Similar Compounds

  • Dimethyl Sulfoxide (DMSO)
  • Piperidine
  • Methanesulfinamide

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEQEOSDZURLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NCC1CCNCC1)(=O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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